molecular formula C27H54O4 B14363512 3-(Dodecyloxy)-2-hydroxypropyl dodecanoate CAS No. 94392-88-8

3-(Dodecyloxy)-2-hydroxypropyl dodecanoate

Cat. No.: B14363512
CAS No.: 94392-88-8
M. Wt: 442.7 g/mol
InChI Key: SMHKNKHKAWNYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dodecyloxy)-2-hydroxypropyl dodecanoate is a chemical compound known for its surfactant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecyloxy)-2-hydroxypropyl dodecanoate typically involves the esterification of dodecanoic acid with 3-(dodecyloxy)-2-hydroxypropanol. This reaction is usually catalyzed by an acid such as sulfuric acid and requires heating to facilitate the esterification process. The reaction can be represented as follows:

Dodecanoic acid+3-(Dodecyloxy)-2-hydroxypropanol3-(Dodecyloxy)-2-hydroxypropyl dodecanoate+Water\text{Dodecanoic acid} + \text{3-(Dodecyloxy)-2-hydroxypropanol} \rightarrow \text{this compound} + \text{Water} Dodecanoic acid+3-(Dodecyloxy)-2-hydroxypropanol→3-(Dodecyloxy)-2-hydroxypropyl dodecanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecyloxy)-2-hydroxypropyl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Dodecanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-(Dodecyloxy)-2-hydroxypropyl dodecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the formulation of biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-2-hydroxypropyl dodecanoate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes where oil and water phases need to be combined.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecanoate: Another surfactant with similar properties but different ionic characteristics.

    Dodecyl sulfate: A sulfate ester with strong surfactant properties.

    Lauryl alcohol: An alcohol derivative of dodecanoic acid with surfactant properties.

Uniqueness

3-(Dodecyloxy)-2-hydroxypropyl dodecanoate is unique due to its specific ester structure, which provides a balance between hydrophilic and lipophilic properties. This makes it particularly effective in applications requiring both water and oil solubility.

Properties

94392-88-8

Molecular Formula

C27H54O4

Molecular Weight

442.7 g/mol

IUPAC Name

(3-dodecoxy-2-hydroxypropyl) dodecanoate

InChI

InChI=1S/C27H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-30-24-26(28)25-31-27(29)22-20-18-16-14-12-10-8-6-4-2/h26,28H,3-25H2,1-2H3

InChI Key

SMHKNKHKAWNYMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.